Thalidomide-C3-PEG4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C3-PEG4-OH is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the 1960s due to its teratogenic effects, but it has since found new applications in treating various diseases, including multiple myeloma and leprosy. This compound incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability, making it a valuable tool in drug delivery and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG4-OH typically involves the following steps:
Starting Material: The synthesis begins with thalidomide, which is prepared from L-glutamine through a series of reactions involving N-carbethoxyphthalimide and sodium carbonate.
PEGylation: The PEGylation process involves attaching a PEG chain to the thalidomide molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry and powder X-ray diffractometry are used to characterize the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-C3-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur .
Major Products Formed
The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced therapeutic properties .
Scientific Research Applications
Thalidomide-C3-PEG4-OH has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: this compound is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Thalidomide-C3-PEG4-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins such as IKZF1 and IKZF3. These proteins are involved in regulating immune responses and cell proliferation, making this compound effective in treating conditions like multiple myeloma .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include lenalidomide and pomalidomide, which are also derivatives of thalidomide. These compounds share similar mechanisms of action but differ in their potency and side effect profiles .
Uniqueness
Thalidomide-C3-PEG4-OH is unique due to its PEGylation, which enhances its solubility and bioavailability. This modification allows for more efficient drug delivery and potentially reduces side effects compared to non-PEGylated derivatives .
Properties
Molecular Formula |
C24H32N2O9 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H32N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,2,4,6-16H2,(H,25,28,29) |
InChI Key |
FOSVUOZPDLGGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.